molecular formula C16H21NO2S B2457511 N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide CAS No. 2034326-14-0

N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2457511
CAS No.: 2034326-14-0
M. Wt: 291.41
InChI Key: YRTKKQZRCRYNHT-UHFFFAOYSA-N
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Description

N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a tetrahydropyran ring, and a cyclohexene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic conditions to form the tetrahydropyran ring.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Formation of the Cyclohexene Carboxamide: The final step involves the formation of the cyclohexene carboxamide moiety through an amide coupling reaction, typically using a coupling reagent like HATU or EDCI.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The cyclohexene ring can be reduced to a cyclohexane ring using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: Pd/C, hydrogen gas (H2)

    Substitution: Amines, thiols, base catalysts

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Cyclohexane derivatives

    Substitution: Thiophene-substituted amides or thiols

Scientific Research Applications

N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring may facilitate binding to proteins or enzymes through π-π interactions, while the tetrahydropyran ring can enhance solubility and bioavailability. The cyclohexene carboxamide moiety may interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methanamine
  • Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Uniqueness

N-[4-(thiophen-2-yl)oxan-4-yl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a thiophene ring, a tetrahydropyran ring, and a cyclohexene carboxamide moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c18-15(13-5-2-1-3-6-13)17-16(8-10-19-11-9-16)14-7-4-12-20-14/h1-2,4,7,12-13H,3,5-6,8-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTKKQZRCRYNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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